While the specific synthesis of 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid is not described in the provided papers, a closely related compound, ACT-246475 (4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic acid butyl ester), was synthesized and its synthesis is described in the paper by []ACT-246475 and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. https://www.semanticscholar.org/paper/1b2a101013bc7b7599167d411c3a7fee486cbf8f. The synthesis of ACT-246475 involves several steps, including the formation of the 2-phenylpyrimidine core, introduction of the phosphonic acid group, and coupling with the appropriate piperazine derivative.
While the specific mechanism of action of 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid is not discussed, the paper by [] describes the mechanism of action of related 2-phenylpyrimidine-4-carboxamides as P2Y12 receptor antagonists. These compounds bind to the P2Y12 receptor, a key receptor involved in platelet aggregation, and block the binding of adenosine diphosphate (ADP), thus inhibiting platelet activation and aggregation.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4